N-(2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide (non-preferred name)
Description
N-(2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide (non-preferred name) is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzodioxole ring, a furan ring, and a hydrazone linkage, making it an interesting subject for chemical studies.
Properties
Molecular Formula |
C16H15N3O5 |
|---|---|
Molecular Weight |
329.31g/mol |
IUPAC Name |
N-[2-[(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C16H15N3O5/c1-10(12-3-2-6-22-12)18-19-15(20)8-17-16(21)11-4-5-13-14(7-11)24-9-23-13/h2-7H,8-9H2,1H3,(H,17,21)(H,19,20)/b18-10+ |
InChI Key |
KRGUWCOUESYEEL-VCHYOVAHSA-N |
SMILES |
CC(=NNC(=O)CNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC=CO3 |
Isomeric SMILES |
C/C(=N\NC(=O)CNC(=O)C1=CC2=C(C=C1)OCO2)/C3=CC=CO3 |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide (non-preferred name) typically involves the condensation of N-benzoyl glycine with 3-aminoacetophenone . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, especially at the hydrazone linkage. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide (non-preferred name) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and in the synthesis of metal complexes.
Medicine: Research is being conducted on its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It may be used in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N-(2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide (non-preferred name) involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydrazone linkage plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds include:
- N-(2-(2-((5-(4-bromophenyl)-2-furyl)methylene)hydrazino)-2-oxoethyl)-3-methylbenzamide
- N-(2-(2-((5-methyl-2-furyl)methylene)hydrazino)-2-oxoethyl)decanamide
- N-(2-(2-((5-methyl-2-furyl)methylene)hydrazino)-2-oxoethyl)dodecanamide
Compared to these compounds, N-(2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide (non-preferred name) is unique due to its benzodioxole ring, which may confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
